molecular formula C12H12ClNO3 B2537757 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 128101-39-3

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2537757
CAS No.: 128101-39-3
M. Wt: 253.68
InChI Key: XWFNVBGTFZYJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloroacetyl group and a dimethyl-substituted benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as pyridine, to form the intermediate 2-chloroacetyl-4,6-dimethylphenol. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific chloroacetyl and dimethyl substitutions, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNVBGTFZYJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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